2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile
Description
2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile is a heterocyclic compound that features a pyrrolo-pyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Properties
IUPAC Name |
2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3/c1-6-4-9-8(11-6)3-2-7(5-10)12-9/h2-4,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKXBDAPEDODBPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=N2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile typically involves cyclization reactions. One common method includes the use of 2-bromo-5-iodopyridine as a starting material, which undergoes a base-mediated cyclization to form the pyrrolo-pyridine core . The reaction conditions often involve the use of strong bases and solvents like dimethylformamide (DMF) or toluene.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up. These optimizations may include the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using reagents like sodium hydride or lithium diisopropylamide (LDA).
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Palladium on carbon, sodium borohydride.
Bases: Sodium hydride, lithium diisopropylamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can lead to the formation of partially or fully hydrogenated derivatives.
Scientific Research Applications
Synthesis of 2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile
The synthesis of this compound typically involves cyclocondensation reactions utilizing precursors such as 2-amino-1,5-diphenyl-1H-pyrrole derivatives and active methylene compounds. These methods have been refined to enhance yield and selectivity for the desired pyrrolopyridine structure. The synthetic pathways often leverage various reagents and conditions to optimize the formation of the heterocyclic framework .
Anticancer Properties
Research indicates that derivatives of this compound exhibit potent inhibitory activity against fibroblast growth factor receptors (FGFRs), which are implicated in numerous cancers. For instance, one study reported that specific derivatives inhibited FGFR signaling pathways effectively, leading to reduced proliferation and increased apoptosis in breast cancer cell lines . This positions these compounds as promising candidates for further development as anticancer agents.
Neuroprotective Effects
Pyrrolo[3,2-b]pyridine derivatives have shown potential neuroprotective effects, making them candidates for treating neurodegenerative diseases. Their ability to modulate neurotransmitter systems and reduce oxidative stress suggests applications in conditions like Alzheimer's disease and Parkinson's disease .
Anti-inflammatory Activity
The compound has also been evaluated for anti-inflammatory properties. Studies demonstrate that certain derivatives can inhibit pro-inflammatory cytokines and pathways, indicating their potential use in treating inflammatory disorders such as rheumatoid arthritis and other autoimmune diseases .
Targeting SGK-1 Kinase
One notable application of this compound is its role as an inhibitor of serum/glucocorticoid-regulated kinase 1 (SGK-1). This kinase is involved in various physiological processes, including electrolyte balance and cell proliferation. Inhibition of SGK-1 has therapeutic implications for chronic renal diseases and cardiovascular disorders .
Diabetes Management
Research has suggested that pyrrolo[3,2-b]pyridine derivatives can improve insulin sensitivity and glucose uptake in cells, presenting a possible avenue for diabetes treatment. Their mechanism appears to involve modulation of glucose metabolism pathways, which could be beneficial for managing type 2 diabetes .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Derivatives showed IC50 values against FGFRs as low as 7 nM; induced apoptosis in cancer cell lines. |
| Study 2 | Neuroprotective Effects | Compounds demonstrated potential in reducing oxidative stress markers in neuronal cells. |
| Study 3 | SGK-1 Inhibition | Identified as effective inhibitors; implications for renal disease treatment noted. |
Mechanism of Action
The mechanism of action of 2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile involves its interaction with specific molecular targets. For instance, it can inhibit the activity of fibroblast growth factor receptors by binding to their active sites, thereby blocking downstream signaling pathways involved in cell proliferation and migration . This makes it a promising candidate for cancer therapy.
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Indole derivatives: Indoles are another class of heterocyclic compounds with significant biological activities.
Uniqueness
2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile is unique due to its specific substitution pattern, which can influence its binding affinity and selectivity towards biological targets. This makes it a valuable scaffold for the development of new therapeutic agents.
Biological Activity
2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a pyrrole ring fused to a pyridine ring, with a nitrile group at the 5-position, which is crucial for its biological activity.
Biological Activity Overview
Research indicates that derivatives of pyrrolo[3,2-b]pyridine exhibit a variety of biological activities, including:
- Antitumor Activity : Several studies have demonstrated that compounds containing the pyrrolo[3,2-b]pyridine scaffold possess significant antiproliferative effects against various cancer cell lines.
- Antimicrobial Properties : These compounds have shown efficacy against certain bacterial strains and may act as potential antimicrobial agents.
- Enzyme Inhibition : Some derivatives act as inhibitors of specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic diseases.
Antitumor Activity
A study highlighted the antiproliferative effects of this compound against several cancer cell lines. The compound exhibited an IC50 value indicative of potent activity:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 0.058 |
| A549 | 0.035 |
| MDA-MB-231 | 0.021 |
These values suggest that the compound is particularly effective against breast and lung cancer cell lines, warranting further investigation into its mechanisms of action and potential clinical applications .
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various pathogens. Preliminary results indicate that it possesses moderate activity against certain strains of bacteria, contributing to its potential as an antimicrobial agent .
Enzyme Inhibition
Research has identified that this compound acts as an inhibitor of nucleoside triphosphate diphosphohydrolase (NTPDase), which plays a role in purinergic signaling pathways. This inhibition may lead to enhanced therapeutic effects in conditions where purinergic signaling is dysregulated .
The mechanisms underlying the biological activity of this compound involve several pathways:
- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Generation : It may promote ROS accumulation, contributing to oxidative stress in cancer cells and enhancing cytotoxicity.
- Inhibition of Key Enzymes : By inhibiting specific enzymes involved in nucleotide metabolism, the compound disrupts cellular energy balance and proliferation.
Case Studies
Several case studies have highlighted the therapeutic potential of pyrrolo[3,2-b]pyridine derivatives:
- Breast Cancer Treatment : A study involving MDA-MB-231 cells revealed that treatment with this compound resulted in significant reductions in cell viability and induced apoptosis through caspase activation.
- Antimicrobial Efficacy : In vitro tests demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations below 100 µM.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile, and how can reaction conditions be optimized?
- Methodological Answer : A widely used approach involves cyclization reactions under acidic conditions. For example, reacting 2-amino-1H-pyrrole derivatives with carbonitriles in acetic acid can yield the pyrrolopyridine core . Optimization includes temperature control (e.g., reflux at 323 K), solvent selection (e.g., dichloromethane for extraction), and purification via recrystallization (ethanol/water mixtures yield 69% purity) . Adjusting stoichiometry of propylamine in alkylation steps can further improve yields .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound?
- Methodological Answer :
- X-ray crystallography resolves bond lengths (e.g., C–N bonds at 1.33–1.37 Å) and dihedral angles (e.g., 2.56° between pyrrolopyridine and phenyl groups) .
- NMR spectroscopy (¹H and ¹³C) confirms substituent positions, such as methyl and nitrile groups .
- Elemental analysis validates molecular formulas (e.g., C₁₇H₁₇N₅ for derivatives) .
Q. What are the key physicochemical properties (e.g., solubility, stability) of this compound under experimental conditions?
- Methodological Answer :
- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly in water. Recrystallization in ethanol/water mixtures enhances purity .
- Stability : Stable at room temperature in dry, sealed conditions but sensitive to prolonged light exposure .
- Melting point : Derivatives exhibit melting points near 193–194°C, confirmed via differential scanning calorimetry (DSC) .
Advanced Research Questions
Q. How do intermolecular interactions (e.g., N–H⋯O hydrogen bonds, π-π stacking) influence the crystal packing and stability of this compound derivatives?
- Methodological Answer :
- Hydrogen bonding : N–H⋯O interactions form centrosymmetric dimers (R₂²(12) motifs) with bond distances of 2.89–3.05 Å, stabilizing crystal lattices .
- π-π stacking : Aromatic rings (e.g., pyrrolopyridine and phenyl groups) stack at 3.57 Å, contributing to lattice energy and molecular alignment .
- Impact on stability : These interactions reduce thermal motion, as evidenced by displacement ellipsoids in XRD data .
Q. What strategies can be employed to optimize regioselectivity in alkylation reactions targeting the pyrrolo[3,2-b]pyridine core of this compound?
- Methodological Answer :
- Site-specific activation : Use bulky directing groups (e.g., phenyl substituents) to shield reactive sites and favor alkylation at the C-5 position .
- Temperature control : Lower temperatures (0–5°C) minimize side reactions during propylamine addition .
- Catalytic systems : Transition metal catalysts (e.g., Pd/C) enhance selectivity in cross-coupling reactions with alkyl halides .
Q. How can computational methods (e.g., DFT, molecular docking) predict the bioactivity of this compound derivatives?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculates electrostatic potential maps to identify nucleophilic/electrophilic regions for drug-receptor interactions .
- Molecular docking : Simulates binding affinities to targets like histone demethylases (e.g., KDM1A/LSD1), prioritizing derivatives with IC₅₀ values <1 µM .
- ADMET prediction : Tools like ACD/Labs Percepta evaluate pharmacokinetic properties (e.g., logP, bioavailability) to guide lead optimization .
Q. What experimental and theoretical approaches resolve contradictions in reported biological activities (e.g., antitumor vs. antiviral) of pyrrolo[3,2-b]pyridine derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) studies : Systematically vary substituents (e.g., nitrile vs. carboxamide) to isolate mechanisms. For example, nitrile groups enhance antitumor activity by interacting with kinase ATP pockets .
- Biological assays : Compare IC₅₀ values across cell lines (e.g., HeLa vs. HepG2) to identify context-dependent effects .
- Theoretical modeling : Use QSAR models to correlate electronic parameters (e.g., HOMO-LUMO gaps) with observed bioactivity trends .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
